molecular formula C16H22N2O2 B1376432 Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate CAS No. 1383973-53-2

Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate

Cat. No.: B1376432
CAS No.: 1383973-53-2
M. Wt: 274.36 g/mol
InChI Key: APDHVXPBNJZJQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate is a chemical compound with the molecular formula C16H22N2O2 and a molecular weight of 274.36 g/mol This compound is known for its unique bicyclic structure, which includes a benzyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate typically involves the reaction of bicyclo[3.2.1]octane-1-carboxylic acid with benzyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, often using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Tropane Alkaloids: Compounds like cocaine and atropine share a similar bicyclic structure.

    Carbamate Derivatives: Other carbamates, such as carbaryl and methomyl, have similar functional groups but different biological activities.

Uniqueness: Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate is unique due to its specific bicyclic structure combined with a benzyl carbamate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

benzyl N-(5-amino-1-bicyclo[3.2.1]octanyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c17-15-7-4-8-16(12-15,10-9-15)18-14(19)20-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12,17H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDHVXPBNJZJQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(C1)(C2)NC(=O)OCC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5-(benzyloxycarbonylamino)bicyclo[3.2.1]octane-1-carboxylic acid (8.5 g, 28.0 mmol), diphenylphosphonic azide (9.3 g, 33.8 mmol) and triethylamine (5 mL, 68 mmol) in toluene (150 mL) was stirred at room temperature for one hour, and then refluxed for three hours. After cooled to 0° C., a solution of TMSOK (10.7 g, 83.6 mmol) in THF (85 mL) was added. The reaction mixture was warmed to room temperature and stirred for 1 h, and then quenched with 5% citric acid (20 mL) and concentrated under reduced pressure. The residue was treated with aq. HCl (2 N, 200 mL) at 0° C. The resulting mixture was extracted with ethyl acetate (3×100 mL). The aqueous phase was adjusted to pH 9˜10 with Na2CO3 and extracted with dichloromethane/methanol (10/1, 3×150 mL). The combined organic layer was washed with water and brine, dried over sodium sulfate and concentrated under reduced pressure to afford 5.13 g (42%) of benzyl 5-aminobicyclo[3.2.1]octan-1-ylcarbamate as a yellow solid. ESI-MS m/z: 275 (M++1).
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
diphenylphosphonic azide
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
TMSOK
Quantity
10.7 g
Type
reactant
Reaction Step Two
Name
Quantity
85 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate
Reactant of Route 3
Reactant of Route 3
Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate
Reactant of Route 4
Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate
Reactant of Route 5
Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate
Reactant of Route 6
Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.